2,3-Diethyl-5-methylpyrazine-d7

Beschreibung

Significance of Stable Isotope Labeling in Contemporary Chemical Science

Stable isotope labeling is a non-radioactive method that involves the incorporation of "heavy" isotopes, like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. wikipedia.orgmetwarebio.com This substitution results in a molecule that is chemically similar to its non-labeled counterpart but possesses a greater mass. This mass difference allows researchers to track the labeled molecules through complex processes using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgamerigoscientific.com

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). fiveable.meunam.mxchem-station.com This effect arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. fiveable.me Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed more slowly when hydrogen is replaced by deuterium. unam.mxfiveable.me This predictable change in reaction rate provides invaluable information about the reaction mechanism, particularly regarding bond-breaking and bond-forming steps in the transition state. fiveable.mefiveable.me

The use of deuterium labeling offers several distinct advantages for researchers. As a stable, non-radioactive isotope, deuterium is safe to handle and can be used in a wide range of experimental settings, including in vivo studies. nih.gov The significant mass difference between hydrogen and deuterium makes labeled compounds easily distinguishable from their unlabeled counterparts by mass spectrometry. wikipedia.org This allows for precise tracking of metabolic pathways, determination of drug metabolism and clearance rates, and elucidation of reaction mechanisms. chem-station.comclearsynth.comacs.org Furthermore, deuterium labeling can be used to improve the metabolic stability of drug candidates by slowing down their metabolism, a strategy that has led to the development of deuterated drugs with improved pharmacokinetic profiles. nih.govclearsynth.comyoutube.com

Contextualization of Pyrazine (B50134) Derivatives in Academic Research

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are widespread in nature and possess a diverse range of biological activities. nih.govnih.gov Their unique chemical properties and biological significance have made them a focus of extensive research in various scientific disciplines.

The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. wikipedia.org This structural motif is found in numerous natural products and is a key component of many biologically active compounds. nih.govnih.gov Pyrazine derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antiviral activities. nih.govnih.govmdpi.com They are also significant as flavor and aroma compounds found in many roasted and baked goods. wikipedia.orginnospk.comresearchgate.net The versatility of the pyrazine core makes it a valuable scaffold in drug discovery and medicinal chemistry. rsc.orgresearchgate.net

2,3-Diethyl-5-methylpyrazine (B150936) is a well-known flavor and fragrance intermediate, contributing to the aroma profiles of foods like coffee and roasted nuts. innospk.com In a research context, it serves as a model compound for studying various chemical and biological processes. Its deuterated analog, 2,3-Diethyl-5-methylpyrazine-d7, where seven hydrogen atoms have been replaced by deuterium, is particularly useful as an internal standard in quantitative analysis. The known concentration of the deuterated compound allows for the precise measurement of the non-deuterated form in complex mixtures. This is a common application for deuterated compounds in fields like metabolomics and environmental analysis. acs.org

Research Objectives and Scope for this compound Investigations

The primary research objective for utilizing this compound is to leverage its properties as a stable isotope-labeled internal standard. This allows for accurate quantification of the corresponding unlabeled analyte in various matrices. The scope of its application extends to food chemistry for flavor analysis, environmental monitoring, and potentially in metabolic studies where 2,3-diethyl-5-methylpyrazine might be a metabolite of interest. The use of the d7 analog helps to overcome matrix effects in analytical techniques like GC-MS or LC-MS, leading to more reliable and reproducible data. acs.org

Compound Information Table

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| 2,3-Diethyl-5-methylpyrazine | 2-Methyl-5,6-diethylpyrazine; 5-Methyl-2,3-diethylpyrazine; Hazelnut pyrazine | 18138-04-0 | C9H14N2 |

| This compound | - | - | C9H7D7N2 |

| Pyrazine | 1,4-Diazabenzene; p-Diazine | 290-37-9 | C4H4N2 |

| Pyridazine | 1,2-Diazine | 289-80-5 | C4H4N2 |

| Pyrimidine | 1,3-Diazine | 289-95-2 | C4H4N2 |

| Pyrazole | 1,2-Diazole | 288-13-1 | C3H4N2 |

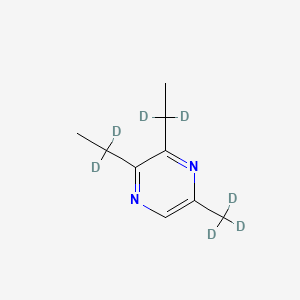

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H14N2 |

|---|---|

Molekulargewicht |

157.26 g/mol |

IUPAC-Name |

2,3-bis(1,1-dideuterioethyl)-5-(trideuteriomethyl)pyrazine |

InChI |

InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3/i3D3,4D2,5D2 |

InChI-Schlüssel |

PSINWXIDJYEXLO-AWIXXCAMSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1=CN=C(C(=N1)C([2H])([2H])C)C([2H])([2H])C |

Kanonische SMILES |

CCC1=NC=C(N=C1CC)C |

Herkunft des Produkts |

United States |

Advanced Analytical Applications of 2,3 Diethyl 5 Methylpyrazine D7 in Quantitative and Qualitative Research

Application as a Stable Isotope Internal Standard

The primary application of 2,3-Diethyl-5-methylpyrazine-d7 is as a stable isotope-labeled internal standard. Its chemical properties closely mirror the native compound, 2,3-Diethyl-5-methylpyrazine (B150936), yet its increased mass allows it to be distinguished in analytical instruments. medchemexpress.comscioninstruments.com

Principles and Methodologies of Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample. scioninstruments.com This labeled compound, such as this compound, serves as an internal standard (IS). medchemexpress.com The core principle of SIDA is that the labeled internal standard behaves almost identically to the unlabeled (native) analyte throughout the entire analytical process, including extraction, purification, and ionization. scioninstruments.com

Because the internal standard and the analyte have nearly identical chemical and physical properties, any sample loss or variation during sample preparation and analysis affects both compounds equally. scioninstruments.com By measuring the ratio of the native analyte to the isotopically labeled internal standard, typically using mass spectrometry, highly accurate and precise quantification can be achieved. scioninstruments.com This method effectively compensates for matrix effects—where other components in a sample can suppress or enhance the instrument's response—and variations in instrument performance. scioninstruments.comnih.gov The use of stable isotope standards is considered the gold standard for quantitative analysis, especially in complex sample types. scioninstruments.commdpi.com

Quantitative Analysis in Complex Matrices

The structural similarity of this compound to its native counterpart makes it an ideal internal standard for quantifying pyrazines in complex matrices like food and beverages. nih.gov Alkylpyrazines are crucial flavor components in many roasted or heated foods, such as coffee. scbt.comresearchgate.net Quantifying these volatile compounds can be challenging due to their low concentrations and the complexity of the food matrix.

A stable isotope dilution analysis using gas chromatography-mass spectrometry (SIDA-GC-MS) has been successfully developed for the quantitative analysis of twelve different alkylpyrazines in coffee samples. nih.gov In such studies, a deuterated pyrazine (B50134) standard is added to the coffee sample before extraction. The sample is then processed, and the final extract is analyzed by GC-MS. The instrument measures the signal intensities of the native pyrazines and the deuterated standard. The ratio of these signals allows for precise calculation of the concentration of the native pyrazines, correcting for any losses during the procedure. nih.gov Research has shown that using water as an extraction solvent is superior to organic solvents like dichloromethane (B109758) for analyzing alkylpyrazines in coffee. nih.gov

| Alkylpyrazine Compound | Typical Concentration Range (mg/kg) | Key Findings |

|---|---|---|

| 2-Methylpyrazine | Most abundant | Consistently the highest concentration among tested pyrazines. |

| 2,5-Dimethylpyrazine (B89654) | High abundance | One of the major pyrazine constituents in coffee. |

| 2,6-Dimethylpyrazine (B92225) | High abundance | Contributes significantly to the overall pyrazine profile. |

| 2-Ethyl-5-methylpyrazine | Medium abundance | Found in moderate concentrations. |

| 2-Ethyl-3,5-dimethylpyrazine | Low abundance | Represents one of the less concentrated pyrazines. |

Spectroscopic Characterization for Structural and Dynamic Studies

The unique isotopic composition of this compound allows for its detailed study using various spectroscopic techniques, providing insights into molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Signal Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. While ¹H NMR is common, ²H (deuterium) NMR offers specific advantages for studying isotopically labeled compounds. nih.gov In ²H NMR, the resonance signals arise from the deuterium nuclei. For this compound, the deuterium atoms are strategically placed on the methyl and ethyl groups. medchemexpress.com

Analyzing the ²H NMR spectrum can confirm the position and extent of deuterium labeling. The chemical shifts and coupling constants in a ²H NMR spectrum provide information analogous to a ¹H spectrum but are specific to the deuterated sites. researchgate.net However, deuterium NMR signals are often broader than proton signals. nih.gov In some cases, solvent suppression techniques in ¹H NMR can be so effective that they allow for the analysis of low-concentration analytes in protonated solvents, mimicking the use of more expensive deuterated solvents. magritek.com Studying deuterated heterocyclic compounds like pyrazines and pyridines via NMR can also provide insights into ligand exchange rates and molecular dynamics in complex systems. nih.gov

Mass Spectrometry (MS) for Isotopic Tracing and Detection

Mass spectrometry (MS) is the cornerstone of SIDA and is essential for distinguishing between the native analyte and its deuterated internal standard. scioninstruments.com The technique separates ions based on their mass-to-charge ratio (m/z). Since deuterium is heavier than hydrogen, this compound has a higher molecular weight than its non-deuterated form. medchemexpress.comnist.gov

The mass spectrometer can be programmed to selectively monitor the specific m/z values corresponding to the native analyte and the d7-labeled standard. This process, known as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in tandem MS, provides high sensitivity and selectivity. mdpi.com The difference in mass allows the instrument to detect and quantify both species simultaneously, even if they co-elute from a chromatography column. scioninstruments.com This capability is fundamental to isotopic tracing, where the deuterated compound is used to follow the metabolic or environmental fate of the parent compound.

| Compound | Molecular Formula | Monoisotopic Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 2,3-Diethyl-5-methylpyrazine | C₉H₁₄N₂ | 150.1157 hmdb.ca | 18138-04-0 nist.gov |

| This compound | C₉H₇D₇N₂ | 157.26 (Molecular Weight) medchemexpress.com | 1082581-83-6 medchemexpress.com |

Chromatographic Separations Coupled with Isotopic Detection Systems

To analyze complex mixtures, separation techniques are almost always coupled with detection systems. mdpi.com For pyrazines, which are often volatile, gas chromatography (GC) is a common and effective separation method. nih.govtut.ac.jp In a typical SIDA-GC-MS setup, the sample containing both the native pyrazines and the this compound standard is injected into the GC.

The GC column separates the various components of the mixture based on their boiling points and interactions with the stationary phase. tut.ac.jp Because the deuterated and non-deuterated pyrazines have very similar chemical properties, they exhibit nearly identical retention times and elute from the GC column at almost the same moment. scioninstruments.com The eluent from the GC then enters the mass spectrometer, which acts as the isotopic detection system. The MS detector differentiates and quantifies the co-eluting native and labeled compounds based on their mass difference. nih.gov

High-performance liquid chromatography (HPLC) can also be used for pyrazine separation, often with a reversed-phase column and mobile phases like acetonitrile/water or methanol/water. tut.ac.jp Coupling HPLC with mass spectrometry (LC-MS) provides another powerful tool for the analysis of less volatile or thermally unstable compounds, where a deuterated standard like this compound ensures accurate quantification. mdpi.commdpi.com The combination of a high-resolution separation technique with a highly specific and sensitive isotopic detection system is crucial for reliable trace-level analysis in complex research applications. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Integration for Compound Identification and Quantitation

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. In this context, this compound is primarily utilized as an internal standard for the precise quantification of its non-deuterated counterpart, 2,3-diethyl-5-methylpyrazine. The non-deuterated pyrazine is a key aroma compound found in foods like potato products, nuts, and dairy. hmdb.cafoodb.ca

The principle behind its use is straightforward yet powerful. A known quantity of this compound is added to a sample prior to extraction and analysis. Because the deuterated standard is chemically almost identical to the native analyte, it experiences similar losses during sample preparation and exhibits nearly identical chromatographic behavior (i.e., retention time) on a GC column. However, it is readily distinguishable by the mass spectrometer due to its higher mass. The mass difference, resulting from the seven deuterium atoms, allows for separate detection and quantification.

For instance, in the analysis of potato chip aroma, numerous pyrazines are identified. vscht.cz The use of a deuterated internal standard like this compound would correct for any analytical variability, ensuring that the final calculated concentration of the native 2,3-diethyl-5-methylpyrazine is highly accurate. The mass spectrometer detects the molecular ion and key fragment ions for both the analyte and the standard. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the analyte's concentration against a calibration curve.

A study on pyrazines in potato chips highlighted the complexity of the sample matrix, where a time-of-flight mass spectrometer (TOFMS) detector offered enhanced sensitivity, allowing for the detection of minor pyrazines, including 2,3-diethyl-5-methylpyrazine. vscht.cz The integration of a deuterated standard in such a workflow is critical for achieving reliable quantitative results.

Table 1: Illustrative GC-MS Parameters for Pyrazine Analysis with an Internal Standard

| Parameter | Setting | Rationale |

|---|---|---|

| GC Column | HP-VOC (60 m x 0.20 mm, 1.12 µm) | Provides good separation for volatile organic compounds like pyrazines. |

| Oven Program | 40°C (1 min), ramp to 240°C at 4°C/min | Optimized temperature gradient to resolve multiple pyrazine isomers. |

| MS Detector | Time-of-Flight (TOF) or Quadrupole | TOF provides high sensitivity and full spectral data; Quadrupole is robust for targeted quantification. vscht.cz |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible mass spectra for library matching. |

| Analyte (Native) | 2,3-Diethyl-5-methylpyrazine (C₉H₁₄N₂) | Target compound for quantification. |

| Internal Standard | This compound | Added at a known concentration to correct for analytical variance. |

| Quantification Ions | Selected based on the mass spectra of the native and deuterated compounds (e.g., molecular ions). | Allows for specific and independent measurement of the analyte and the standard. |

Advanced Chromatographic Techniques for Complex Mixture Analysis

For particularly complex samples, such as food aromas or environmental extracts, one-dimensional GC-MS may not provide sufficient resolving power to separate all analytes from matrix interferences or from each other. This is especially true for isomeric compounds, such as different alkylpyrazines, which often have very similar boiling points and polarities, leading to co-elution. vscht.cz

In these scenarios, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers a superior solution. vscht.cz In GC×GC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. This two-step separation provides a significant increase in peak capacity and resolution. When paired with a high-speed TOFMS detector, GC×GC-TOFMS can effectively separate and identify hundreds or even thousands of compounds in a single run.

The use of this compound as an internal standard is fully compatible with and highly beneficial for GC×GC analysis. It will separate in both dimensions alongside its non-deuterated analog, appearing as a distinct spot in the 2D chromatogram. This allows for accurate quantification even when the target analyte is partially co-eluting with another compound in the first dimension, as the second dimension often resolves this overlap. Research has demonstrated the power of GC×GC to separate isomeric pyrazines that could not be resolved by conventional GC. vscht.cz

Leveraging Stable Isotopes in '-omics' Research

The '-omics' fields—metabolomics, proteomics, genomics, and transcriptomics—rely on the large-scale study of biological molecules. Stable isotopes are fundamental to many quantitative approaches in these disciplines.

Deuterated Pyrazines in Metabolomics Research

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. The use of stable isotope-labeled internal standards is the gold standard for achieving accurate quantification in metabolomics studies. Deuterated compounds are particularly valuable because their synthesis is often more straightforward than ¹³C or ¹⁵N labeling.

This compound is an ideal tool for targeted metabolomics studies focused on the absorption, distribution, metabolism, and excretion (ADME) of dietary pyrazines. Since 2,3-diethyl-5-methylpyrazine is found in various cooked foods, understanding its metabolic fate is of interest. hmdb.cafoodb.ca By using the d7-labeled version as an internal standard, researchers can precisely measure the concentration of the unlabeled pyrazine in biological fluids like plasma or urine following consumption of certain foods.

Furthermore, deuteration has been shown to decrease the rate of metabolism for some compounds because the carbon-deuterium (C-D) bond is stronger and harder to break than a carbon-hydrogen (C-H) bond. nih.gov This "kinetic isotope effect" can be exploited in metabolic studies. While this compound is primarily used as an inert tracer for quantification, this underlying principle highlights the metabolic considerations when using deuterated standards. Studies on other deuterated heterocycles have shown that this modification can significantly increase metabolic stability and half-life, a property that is intentionally engineered in some therapeutic drug candidates. nih.gov

Table 2: Hypothetical Application in a Dietary Metabolomics Study

| Study Phase | Action | Analytical Role of this compound |

|---|---|---|

| Baseline | Collect biological sample (e.g., urine) before food consumption. | Used as an internal standard to confirm the absence or baseline level of native 2,3-diethyl-5-methylpyrazine. |

| Intervention | Subject consumes a food product known to contain pyrazines (e.g., roasted nuts). | Not directly involved in this step. |

| Sample Preparation | Collect post-consumption samples. Add a known amount of this compound to each sample. | Acts as a recovery and matrix effect standard during the extraction process (e.g., solid-phase extraction). |

| GC-MS Analysis | Analyze the prepared samples. | Provides a stable reference point for retention time and allows for precise quantification of the absorbed native pyrazine. |

| Data Analysis | Calculate the concentration of native pyrazine based on the ratio to the deuterated standard. | Enables the accurate determination of the pharmacokinetic profile of the dietary pyrazine. |

Applications in Proteomics and Related Life Science Fields

While the direct application of a small molecule like this compound in proteomics is less common than in metabolomics, its utility can be envisioned in integrated -omics studies. Proteomics often uses stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags (e.g., iTRAQ, TMT) to determine relative protein abundance.

The role of a deuterated small molecule would be indirect but complementary. For instance, in studies investigating the effect of a specific metabolite on the proteome, this compound could be used to accurately quantify the level of its native counterpart, 2,3-diethyl-5-methylpyrazine, in the cell culture medium or within the cells. This allows researchers to precisely correlate changes in protein expression with the concentration of the specific small molecule eliciting the response.

Additionally, in chemoproteomics, which explores the interactions between small molecules and proteins, a deuterated standard could be essential. If researchers were studying the protein targets of 2,3-diethyl-5-methylpyrazine, the d7-version would be a critical tool for quantifying the unbound fraction of the molecule in binding assays, helping to determine binding affinities and kinetics. The improved metabolic stability associated with deuteration could also be an advantage in certain in-vitro or in-vivo experimental designs, ensuring the compound's concentration remains stable over the course of the experiment. nih.gov

Investigations into Reaction Mechanisms and Metabolic Pathways Using 2,3 Diethyl 5 Methylpyrazine D7 As a Mechanistic Probe

Elucidation of Chemical Reaction Mechanisms

The structural similarity of 2,3-Diethyl-5-methylpyrazine-d7 to naturally occurring and thermally generated pyrazines makes it an ideal tracer for studying their formation and transformation.

Isotopic Labeling in Photochemical Transposition Studies of Pyrazine (B50134) Scaffolds

The study of photochemical reactions of pyrazine and its derivatives often involves complex rearrangements of the heterocyclic ring. Isotopic labeling, including the use of deuterium (B1214612), is a critical technique for unraveling these mechanisms. Upon excitation with light, pyrazine derivatives can undergo transposition, leading to the formation of isomers. researchgate.net Theoretical studies using methods like CASSCF have been employed to map the reaction pathways for the photochemical transformations of methyl-substituted pyrazines. nih.gov These investigations suggest that the photoisomerization of pyrazines proceeds through conical intersections, which facilitate a rapid, radiationless decay from the excited state back to the ground-state potential energy surface where the transposition is completed. nih.gov The use of deuterated analogs like this compound can provide direct experimental evidence for these proposed pathways by tracking the position of the deuterium atoms in the final products. researchgate.net

Mechanistic Insights into Formation Pathways (e.g., Maillard reactions and alkylpyrazine formation)

Alkylpyrazines, including 2,3-Diethyl-5-methylpyrazine (B150936), are significant flavor compounds formed during the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that occurs when food is cooked. perfumerflavorist.comdatapdf.com The use of isotopically labeled precursors, such as ¹⁵N-labeled amino acids or deuterated compounds, has been instrumental in deciphering the intricate network of reactions leading to pyrazine formation. researchwithrutgers.comresearchwithrutgers.com

Studies using labeled compounds have shown that both the α- and ε-amino groups of lysine (B10760008) are involved in pyrazine generation, with the ε-amino group reacting more readily with dicarbonyl intermediates. researchwithrutgers.com Similarly, investigations with ¹⁵N-labeled glutamine have demonstrated that the amide nitrogen also participates in pyrazine formation. researchwithrutgers.com The reaction of labeled alanine (B10760859) and glycine (B1666218) with sugars has revealed that these amino acids not only provide the nitrogen atoms for the pyrazine ring but also contribute to the formation of the alkyl side chains. datapdf.com The glutamine-alanine mixture, in particular, has been shown to generate a higher yield of 2,3-diethyl-5-methylpyrazine. perfumerflavorist.com

The proposed mechanisms often involve the formation of α-aminocarbonyl compounds as key intermediates, which then condense to form dihydropyrazines that are subsequently oxidized to pyrazines. datapdf.com The addition of Strecker aldehydes, derived from the degradation of amino acids, to these dihydropyrazine (B8608421) intermediates is a key step in the formation of more complex alkylpyrazines. datapdf.com The use of this compound in model systems allows for the precise tracking of reaction intermediates and the validation of these proposed formation pathways.

Table 1: Key Findings from Isotopic Labeling in Maillard Reaction Studies

| Labeled Precursor | Key Finding | Reference |

| ¹⁵N-labeled lysine | Both α- and ε-amino groups participate in pyrazine formation. | researchwithrutgers.com |

| ¹⁵N-labeled glutamine | Amide nitrogen contributes to the pyrazine ring. | researchwithrutgers.com |

| ¹³C-labeled alanine and glycine | Amino acids contribute to both the pyrazine ring and alkyl side chains. | datapdf.com |

| Glutamine-alanine mixture | Increased yield of 2,3-diethyl-5-methylpyrazine. | perfumerflavorist.com |

Exploration of Biological and Biochemical Pathways

This compound is also a valuable tool for investigating how organisms metabolize and transform pyrazine compounds.

Microbial Degradation and Biotransformation of Pyrazines

Pyrazines are widespread in nature and can be synthesized and degraded by various microorganisms, including bacteria and fungi. nih.gov The microbial metabolism of pyrazines is of interest for bioremediation purposes and for the potential to produce novel molecules through biotransformation. nih.govresearchgate.net Studies have shown that some bacteria can utilize pyrazines as a sole source of carbon, nitrogen, and energy. researchgate.netresearchgate.net For instance, a Mycobacterium sp. has been identified that can aerobically degrade pyrazine. researchgate.netresearchgate.net Bacterial consortia from wastewater and cow dung have also demonstrated the ability to mineralize pyrazine. researchgate.netresearchgate.net The use of deuterated pyrazines like this compound in these studies can help to identify the metabolic products and elucidate the degradation pathways.

Enzymatic Transformation Pathways and Key Metabolic Intermediates

The initial steps in the microbial degradation of pyrazines often involve hydroxylation of the pyrazine ring, a reaction typically catalyzed by monooxygenase enzymes. consensus.app In higher vertebrates, pyrazines are often excreted as glucuronates or bound to glutathione (B108866) after hydroxylation, without cleavage of the pyrazine ring. researchgate.netconsensus.app

Recent research in metabolic engineering has focused on using microbial hosts like Pseudomonas putida to produce valuable pyrazine derivatives. nih.gov These efforts often involve the introduction of genes encoding enzymes like threonine dehydrogenase, which catalyzes a key step in the biosynthesis of the pyrazine skeleton from L-threonine. nih.gov Monooxygenase systems, such as Pml and XMO, have been used to functionalize the 2,5-dimethylpyrazine (B89654) (2,5-DMP) core, leading to products like 5-methylpyrazine-2-carboxylic acid (MPCA). nih.gov By using this compound as a substrate in these engineered microbial systems, researchers can probe the substrate specificity of these enzymes and identify the resulting deuterated metabolites, thereby mapping the enzymatic transformation pathways.

Tracing of Biosynthetic Precursors with Deuterated Analogs

Isotopically labeled compounds are essential for tracing the biosynthetic origins of natural products. Feeding experiments with labeled precursors have been used to construct preliminary models of alkylpyrazine biosynthesis. mdpi.com For example, studies have shown that L-threonine and sodium acetate (B1210297) are precursors in the biosynthesis of certain pyrazines. mdpi.com It has also been demonstrated that L-serine is a direct precursor for the construction of the pyrazine ring in 3-isobutyl-2-methoxypyrazine (IBMP) in bell peppers. researchgate.net

While direct studies tracing the biosynthetic precursors of 2,3-Diethyl-5-methylpyrazine using its deuterated analog are not extensively documented, the principle remains a powerful application. By introducing this compound into a biological system, it is possible to investigate its conversion into other compounds, providing insights into downstream metabolic pathways. Conversely, feeding organisms with deuterated precursors and analyzing the incorporation of deuterium into 2,3-Diethyl-5-methylpyrazine can reveal its biosynthetic origins.

Perspectives and Future Directions in Deuterated Pyrazine Research

Emerging Methodologies for Deuterium (B1214612) Labeling and Analysis

The synthesis and analysis of deuterated compounds like 2,3-diethyl-5-methylpyrazine-d7 are continually evolving, driven by the need for greater efficiency, selectivity, and precision.

Recent advancements in deuterium labeling offer a toolkit of methods applicable to the synthesis of deuterated pyrazines. Traditional methods such as catalytic hydrogen-deuterium (H/D) exchange using deuterium gas (D₂) in the presence of catalysts like palladium on carbon (Pd/C) remain relevant. nih.gov However, newer, more targeted strategies are gaining prominence. One such improved approach for the synthesis of stable deuterium-labeled alkylpyrazines involves the nucleophilic addition of a deuterated alkyl Grignard reagent to a chloroalkylpyrazine. acs.org This method has been successfully used to synthesize analogs like 2,3-diethyl-5-[2H3]-methylpyrazine. acs.orgresearchgate.netresearchgate.net Other emerging techniques include the use of deuterated reagents and solvents, such as D₂O, in synthetic pathways and metal-catalyzed hydrogenations with deuterium gas. illinois.eduresearchgate.net Photochemical methods for deuterium labeling are also a developing area, promising milder reaction conditions. symeres.com

The analysis of the resulting deuterated compounds relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. moravek.comacs.org Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful technique for the accurate quantification of deuterated compounds, often used in stable isotope dilution analysis (SIDA). acs.orgdatahorizzonresearch.com In mass spectrometry, the key indicator of successful deuteration is the mass shift corresponding to the number of incorporated deuterium atoms. For this compound, a mass increase of seven units compared to its non-deuterated counterpart would be expected.

NMR spectroscopy provides detailed structural information. In ¹H NMR, the substitution of hydrogen with deuterium leads to the disappearance of signals corresponding to the deuterated positions. For this compound, where the methyl group and one ethyl group are deuterated, the corresponding proton signals would be absent. ¹³C NMR spectra can also be affected by the presence of deuterium, with changes in chemical shifts and coupling constants providing further structural confirmation. nih.gov The compatibility of deuterated solvents used in NMR with subsequent LC/MS analysis has been investigated, with findings suggesting that direct analysis is often possible without detrimental effects from deuterium exchange. globalgrowthinsights.com

Expansion of Research Domains for this compound

The unique properties of this compound are paving the way for its application in an expanding array of research fields, moving beyond its traditional role as a simple analytical standard.

One of the most significant areas of expansion is in flavor and food science . The non-deuterated 2,3-diethyl-5-methylpyrazine (B150936) is a known key flavor compound in various foods, contributing to nutty, roasted, and baked aromas in products like coffee, nuts, and potato-based foods. reading.ac.ukthegoodscentscompany.comsemanticscholar.orgnih.gov The deuterated analog, this compound, is an ideal internal standard for Stable Isotope Dilution Analysis (SIDA). acs.orgresearchgate.net This technique allows for the highly accurate and precise quantification of its non-deuterated counterpart in complex food matrices, helping to understand flavor profiles and stability during processing and storage. acs.orgresearchgate.netnih.gov

Furthermore, the field of metabolomics and metabolic tracing presents a significant frontier. moravek.comnih.gov Deuterated compounds are increasingly used as probes to study metabolic pathways in vivo. nih.govresearchgate.netnih.gov By introducing this compound into a biological system, researchers could trace its metabolic fate, identifying and quantifying its metabolites with high specificity using techniques like LC-MS/MS. acs.orgmdpi.com This is particularly relevant as the metabolism of pyrazines in humans is an area of active investigation. nih.gov The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, can also be exploited to study reaction mechanisms and metabolic "soft spots" in molecules. acs.org This can provide insights into how pyrazines are processed in the body and could have implications for understanding the biological effects of food-derived compounds.

The principles of using deuterated compounds to alter metabolic pathways are also being applied in pharmaceutical research to improve the pharmacokinetic profiles of drugs. nih.govresearchgate.netacs.orgacs.orgnist.gov While 2,3-diethyl-5-methylpyrazine itself is not a therapeutic agent, studies on its deuterated form contribute to the broader understanding of how deuterium substitution affects absorption, distribution, metabolism, and excretion (ADME) properties of small molecules. acs.org

Integration of Computational Chemistry with Experimental Isotope Studies

The synergy between computational chemistry and experimental studies is becoming increasingly crucial for advancing our understanding of deuterated pyrazines like this compound.

Density Functional Theory (DFT) and other ab initio computational methods are being employed to predict the structural and electronic properties of pyrazine (B50134) derivatives. tcichemicals.combiosynth.com These calculations can provide insights into molecular geometries, vibrational frequencies, and electronic distributions, which are all affected by isotopic substitution. acs.org For this compound, computational models can predict changes in bond lengths and angles upon deuteration and calculate the expected shifts in vibrational spectra (e.g., IR and Raman).

A key area where computation and experiment converge is in the study of the kinetic isotope effect (KIE) . acs.org Theoretical calculations can predict the magnitude of the KIE for specific metabolic reactions involving the cleavage of C-H versus C-D bonds. nih.gov This information can then be compared with experimental data from in vitro or in vivo metabolism studies to elucidate reaction mechanisms. For example, computational models could help predict which positions on the 2,3-diethyl-5-methylpyrazine molecule are most susceptible to metabolic attack and how deuteration at the d7 positions would alter the metabolic profile.

Furthermore, computational studies can aid in the interpretation of analytical data. For instance, theoretical calculations of NMR chemical shifts and coupling constants for both the deuterated and non-deuterated forms of 2,3-diethyl-5-methylpyrazine can assist in the assignment of complex experimental spectra. tcichemicals.com Similarly, computational modeling of mass spectral fragmentation patterns can help in the identification of unknown metabolites of the deuterated compound. The study of radical pair reactions and their magnetic sensitivity can also be explored through spin dynamics simulations, where isotopic substitution can provide valuable insights. researchgate.net

Potential for Development of Novel Isotopic Standards and Probes for Advanced Research

The unique characteristics of this compound position it as a precursor for the development of a new generation of isotopic standards and research probes.

As an isotopic standard , its primary role is in quantitative analysis. acs.org The use of deuterated internal standards is well-established for correcting variations in sample preparation and analytical instrumentation, thereby improving the accuracy and precision of measurements. datahorizzonresearch.comsemanticscholar.orgmdpi.com this compound serves as an ideal internal standard for its non-deuterated analog in complex matrices such as food, environmental samples, and biological fluids. moravek.comacs.org The development of cost-effective and efficient syntheses for high-purity deuterated compounds is a key driver for their wider adoption as standards. datahorizzonresearch.com

Beyond its use as a standard for its direct counterpart, this compound can serve as a metabolic probe . Deuterium Metabolic Imaging (DMI) is an emerging technique that uses deuterated substrates to map metabolic processes in real-time within living systems. nih.govresearchgate.net While DMI has primarily focused on central metabolites like glucose and acetate (B1210297), the principle can be extended to other deuterated molecules. Administering this compound and monitoring the appearance of its deuterated metabolites via magnetic resonance spectroscopy (MRS) could provide a non-invasive window into pyrazine metabolism and distribution in tissues. nih.gov

Furthermore, deuterated molecules are being developed as vibrational probes for bioimaging. nih.gov The carbon-deuterium (C-D) bond has a vibrational frequency that falls within a "silent" region of the cellular vibrational spectrum, making it an excellent label for techniques like Raman microscopy. This would allow for the visualization of the uptake and localization of this compound within cells and tissues with high chemical specificity and minimal perturbation. nih.gov The development of brighter and more photostable deuterated fluorophores for imaging is also an active area of research. nist.gov

The continued exploration of these avenues will undoubtedly solidify the importance of this compound and other deuterated pyrazines as indispensable tools in modern scientific research.

Interactive Data Tables

Table 1: Physicochemical Properties of 2,3-Diethyl-5-methylpyrazine and its Deuterated Analog

| Property | 2,3-Diethyl-5-methylpyrazine | This compound |

| CAS Number | 18138-04-0 tcichemicals.combiosynth.comresearchgate.netfemaflavor.orgnih.gov | 1082581-83-6 |

| Molecular Formula | C₉H₁₄N₂ tcichemicals.comresearchgate.netfemaflavor.org | C₉H₇D₇N₂ |

| Molecular Weight | 150.22 g/mol tcichemicals.comresearchgate.net | 157.26 g/mol |

| Appearance | Colorless to pale yellow liquid reading.ac.uk | - |

Table 2: Spectroscopic Data Comparison

| Spectroscopic Data | 2,3-Diethyl-5-methylpyrazine | Expected for this compound |

| ¹H NMR (CDCl₃, ppm) | δ 8.20 (s, 1H), 2.86 (q, 2H), 2.78 (q, 2H), 2.49 (s, 3H), 1.37 (t, 3H), 1.28 (t, 3H) chemicalbook.com | Signals for one ethyl group (quartet and triplet) and the methyl group (singlet) would be absent. |

| ¹³C NMR (CDCl₃, ppm) | δ 155.19, 152.88, 149.94, 140.91, 27.71, 27.15, 21.07, 13.26, 13.06 chemicalbook.com | Shifts of carbons bonded to deuterium would be altered (typically shifted upfield) and show C-D coupling. |

| Mass Spectrum (m/z) | Molecular Ion (M⁺): 150 femaflavor.org | Molecular Ion (M⁺): 157 |

Q & A

Q. What synthetic methodologies are suitable for preparing pyrazine derivatives like 2,3-Diethyl-5-methylpyrazine-d7?

- Methodological Answer : Pyrazine derivatives are commonly synthesized via condensation reactions or Maillard reactions. For example, alkyl pyrazines (e.g., 2,3-diethyl-5-methylpyrazine) are formed in Maillard systems using amino acids and reducing sugars under controlled temperatures (100–140°C) and pH (7–9) . For deuterated analogs like this compound, isotopic labeling can be achieved by substituting hydrogen-containing reagents with deuterated counterparts (e.g., D₂O or deuterated alkyl halides) during synthesis. Solid-phase synthesis with protecting groups (e.g., Boc or Pht) is also effective for functionalized pyrazines, as demonstrated in Scheme 5 of .

Q. Which analytical techniques are most effective for identifying and quantifying this compound in complex matrices?

- Methodological Answer : Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is widely used for volatile pyrazines. For example, pyrazines in coffee were detected using HS-SPME-GC-MS with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber, optimized at 60°C for 30 minutes . Retention indices (RI) for pyrazines, such as 2,3-dimethyl-5-ethylpyrazine (RI = 1089 on non-polar columns), provide critical reference data . Deuterated compounds require high-resolution MS to distinguish isotopic patterns.

Q. How do reaction conditions (e.g., temperature, pH) influence pyrazine formation in Maillard systems?

- Methodological Answer : Total pyrazine yield in Maillard reactions correlates strongly with reaction time and temperature. At 120°C and pH 9, pyrazine concentrations peak within 2–4 hours due to accelerated Strecker degradation and condensation . Below 100°C, pyrazine formation is negligible. Adjusting the molar ratio of reactants (e.g., asparagine:glucose = 1:2) enhances alkyl pyrazine production.

Advanced Research Questions

Q. What computational models explain the electronic structure and dynamics of pyrazine derivatives like this compound?

- Methodological Answer : Multiconfiguration time-dependent Hartree (MCTDH) simulations on pyrazine’s S₁/S₂ excited states reveal vibronic coupling and symmetry-dependent nuclear motion. A 24-mode Hamiltonian accurately reproduces experimental absorption spectra and highlights the role of weakly coupled vibrational modes . For deuterated analogs, isotopic substitution alters vibrational frequencies, which can be modeled using density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets .

Q. How does isotopic labeling (e.g., deuterium) affect the metabolic tracing of pyrazines in biological systems?

- Methodological Answer : Deuterium labeling improves metabolic stability and reduces hydrogen/deuterium exchange in vivo. For example, deuterated piperazine derivatives (e.g., methyl-d₃ piperazine in ) exhibit prolonged half-lives in pharmacokinetic studies due to isotopic mass effects . LC-MS/MS with selected reaction monitoring (SRM) is recommended for tracking deuterated pyrazines in biofluids, using transitions like m/z 152 → 110 for quantification .

Q. What role do pyrazine derivatives play in n-type organic semiconductors?

- Methodological Answer : Pyrazine-based ribbons (e.g., 16-ring fused systems) exhibit tunable LUMO levels (-3.24 to -3.78 eV) via molecular elongation, as shown in cyclic voltammetry studies. Condensation of 1,2-diamines and 1,2-diketones produces electron-deficient π-systems suitable for n-type semiconductors. Aggregation in solution can be mitigated by introducing steric groups (e.g., t-butyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.